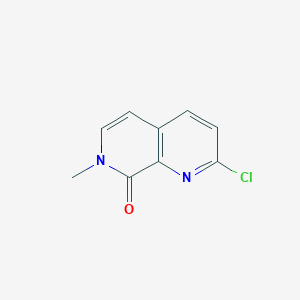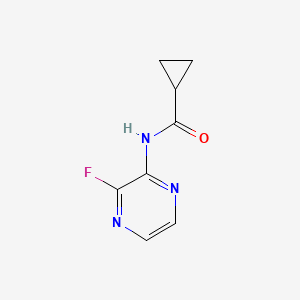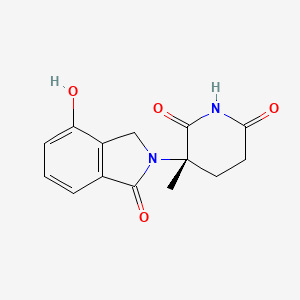
3,3-Dimethoxyheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethoxyheptane is an organic compound with the molecular formula C9H20O2. It is also known as Heptane, 3,3-dimethoxy-. This compound is a derivative of heptane, where two methoxy groups are attached to the third carbon atom of the heptane chain. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
3,3-Dimethoxyheptane can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Heptanal and Methanol Reaction: Heptanal is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Formation of Acetal: The reaction proceeds through the formation of a hemiacetal intermediate, which further reacts with methanol to form the acetal, this compound.
Purification: The product is then purified through distillation or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial for large-scale production.
化学反応の分析
Types of Reactions
3,3-Dimethoxyheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to heptanal or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanal, heptanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of acetals in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethoxyheptane involves its interaction with various molecular targets and pathways. As an acetal, it can undergo hydrolysis to release heptanal and methanol. The released heptanal can further participate in various biochemical pathways, influencing cellular processes. The methoxy groups can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3,3-Dimethylheptane: Similar in structure but lacks the methoxy groups.
Heptanal: The aldehyde form of heptane, used as a precursor in the synthesis of 3,3-Dimethoxyheptane.
Heptanoic Acid: The oxidized form of heptane, used in various industrial applications.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These methoxy groups make it more reactive in certain chemical reactions and provide unique interactions in biological systems compared to its analogs.
特性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC名 |
3,3-dimethoxyheptane |
InChI |
InChI=1S/C9H20O2/c1-5-7-8-9(6-2,10-3)11-4/h5-8H2,1-4H3 |
InChIキー |
CHWKTSNJAGWUQR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)
